

In-Depth Technical Guide: 2,4-Difluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Difluoro-3-methoxyphenol**

Cat. No.: **B1306883**

[Get Quote](#)

CAS Number: 886499-27-0

This technical guide provides a comprehensive overview of **2,4-Difluoro-3-methoxyphenol**, a fluorinated aromatic compound of interest to researchers and professionals in drug discovery and development. Due to the limited availability of specific experimental data for this compound, this guide leverages information from structurally related molecules to present a thorough and well-rounded profile, encompassing its chemical properties, potential synthesis, spectral characteristics, and safety considerations.

Chemical and Physical Properties

While specific experimental data for **2,4-Difluoro-3-methoxyphenol** is not readily available in public literature, the following table summarizes its key chemical identifiers and predicted physical properties. These predictions are based on computational models and data from analogous compounds.

Property	Value	Source
CAS Number	886499-27-0	[Internal Database]
Molecular Formula	C ₇ H ₆ F ₂ O ₂	[Internal Database]
Molecular Weight	160.12 g/mol	[Internal Database]
IUPAC Name	2,4-Difluoro-3-methoxyphenol	[Internal Database]
Predicted Boiling Point	238.4 ± 35.0 °C	[Internal Database]
Predicted Density	1.331 ± 0.06 g/cm ³	[Internal Database]
Predicted pKa	8.36 ± 0.23	[Internal Database]
Appearance	White to yellow solid (predicted)	[Internal Database]

Synthesis and Experimental Protocols

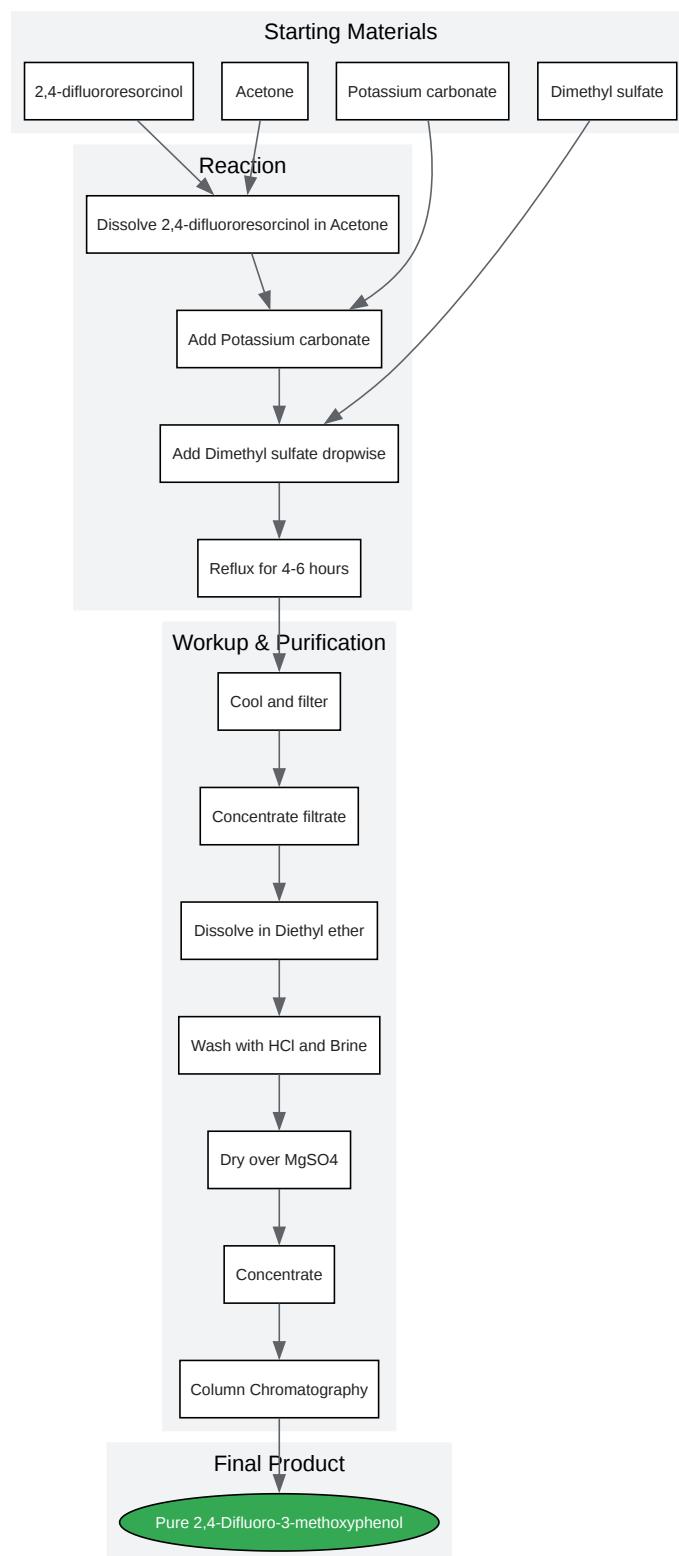
A definitive, peer-reviewed synthesis protocol for **2,4-Difluoro-3-methoxyphenol** is not currently published. However, based on established synthetic methodologies for fluorinated and methoxylated phenols, a potential synthetic route can be proposed. The following is a hypothetical, yet plausible, experimental protocol.

Hypothetical Synthesis of **2,4-Difluoro-3-methoxyphenol**

This proposed synthesis involves the selective mono-methylation of 2,4-difluororesorcinol.

Materials:

- 2,4-difluororesorcinol
- Dimethyl sulfate (DMS)
- Potassium carbonate (K₂CO₃)
- Acetone
- Diethyl ether


- Hydrochloric acid (1M)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Experimental Protocol:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2,4-difluororesorcinol in 100 mL of acetone.
- Addition of Base: Add 1.1 equivalents of anhydrous potassium carbonate to the solution.
- Methylation: While stirring vigorously, slowly add 1.05 equivalents of dimethyl sulfate dropwise to the mixture at room temperature.
- Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
- Extraction: Dissolve the residue in 100 mL of diethyl ether and wash with 50 mL of 1M HCl, followed by 50 mL of brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure **2,4-Difluoro-3-methoxyphenol**.

Workflow Diagram for Hypothetical Synthesis

Workflow for the Hypothetical Synthesis of 2,4-Difluoro-3-methoxyphenol

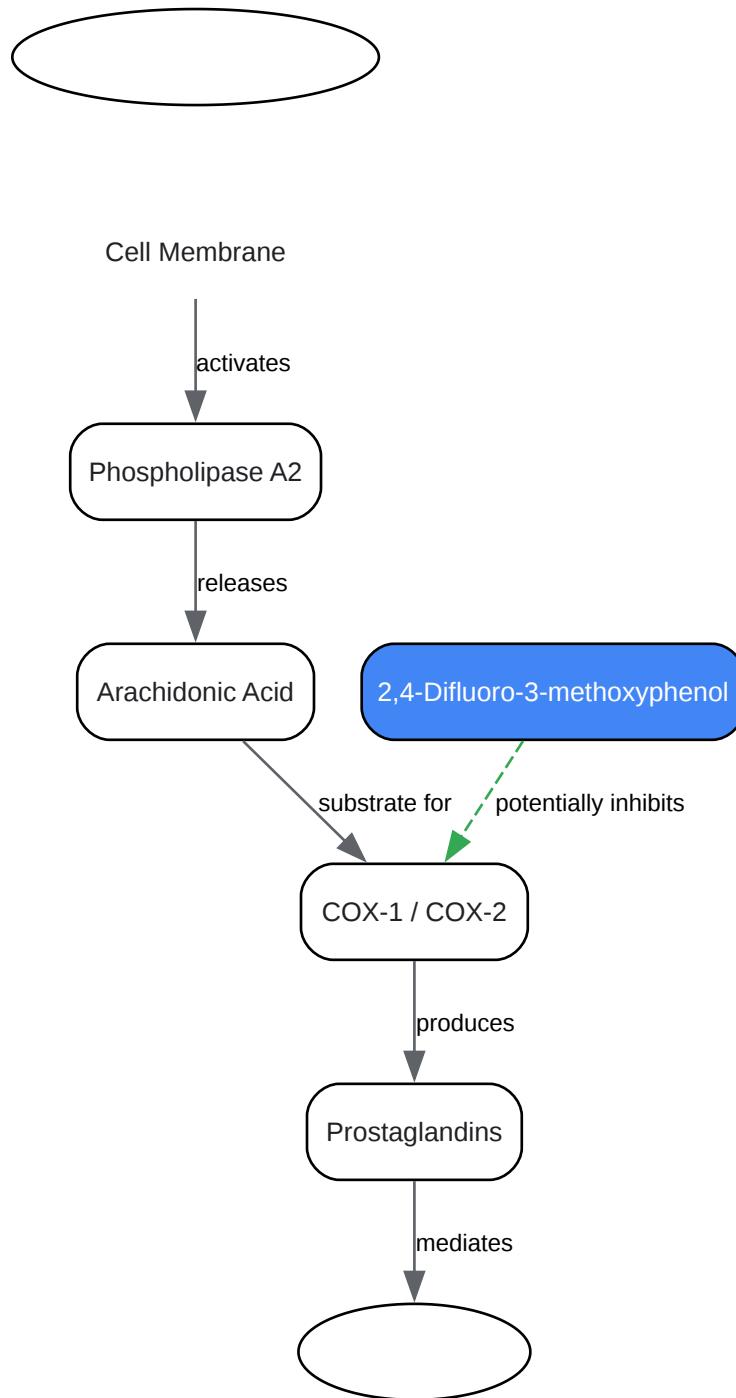
[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for the synthesis of **2,4-Difluoro-3-methoxyphenol**.

Spectral Data

No experimental spectral data for **2,4-Difluoro-3-methoxyphenol** has been found in the reviewed literature. The following table provides predicted spectral data based on computational analysis and comparison with structurally similar compounds.

Technique	Predicted Data
¹ H NMR	Aromatic protons: δ 6.5-7.2 ppm; Methoxy protons: δ 3.8-4.0 ppm (s, 3H); Phenolic proton: δ 5.0-6.0 ppm (br s, 1H)
¹³ C NMR	Aromatic carbons: δ 100-160 ppm; Methoxy carbon: δ 55-60 ppm
IR (Infrared)	O-H stretch: ~3300-3500 cm^{-1} (broad); C-O stretch: ~1200-1300 cm^{-1} ; C-F stretch: ~1100-1200 cm^{-1}
Mass Spec (MS)	[M] ⁺ at m/z 160.03


Potential Applications in Drug Development

The biological activity of **2,4-Difluoro-3-methoxyphenol** has not been explicitly reported. However, the structural motifs present in the molecule, namely the fluorinated phenol and methoxy group, are common in many bioactive compounds. Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Phenolic compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Based on the activities of related methoxyphenol compounds, it is plausible that **2,4-Difluoro-3-methoxyphenol** could exhibit antioxidant and anti-inflammatory properties, potentially through the modulation of pathways involving cyclooxygenase (COX) enzymes.

Hypothetical Signaling Pathway

Hypothetical Anti-inflammatory Signaling Pathway

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [In-Depth Technical Guide: 2,4-Difluoro-3-methoxyphenol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1306883#2-4-difluoro-3-methoxyphenol-cas-number\]](https://www.benchchem.com/product/b1306883#2-4-difluoro-3-methoxyphenol-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com